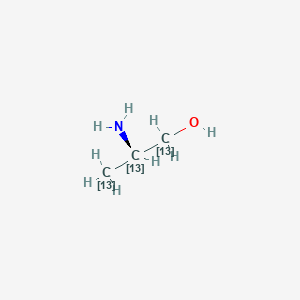
Chloropentaammineruthenium(III) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaamminechlororuthenium(III) chloride is a coordination compound with the formula [Ru(NH3)5Cl]Cl2. It is a yellow crystalline solid that is slightly soluble in water
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaamminechlororuthenium(III) chloride can be synthesized by reacting ruthenium(III) chloride with an excess of ammonia in an aqueous solution. The reaction typically involves the following steps:
- Dissolution of ruthenium(III) chloride in water.
- Addition of an excess of ammonia to the solution.
- The mixture is then heated to facilitate the formation of the pentaammine complex.
- The product is isolated by crystallization .
Industrial Production Methods: While specific industrial production methods for pentaamminechlororuthenium(III) chloride are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Pentaamminechlororuthenium(III) chloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can act as an electron acceptor in redox reactions.
Substitution Reactions: The chloride ligand can be substituted by other ligands such as pyridine or nitrogen-containing ligands.
Common Reagents and Conditions:
Oxidation/Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution: Ligands such as pyridine or other amines can be used under mild heating conditions.
Major Products:
Oxidation/Reduction: The products depend on the specific redox reaction but may include different oxidation states of ruthenium complexes.
Substitution: Substituted ruthenium complexes with different ligands replacing the chloride ion.
Scientific Research Applications
Pentaamminechlororuthenium(III) chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentaamminechlororuthenium(III) chloride involves its ability to act as an electron acceptor. This property allows it to participate in redox reactions, which are crucial in various biological and chemical processes. The compound can interact with cellular components, such as DNA, potentially leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
- Hexaammineruthenium(III) chloride
- Pentaamminechlorocobalt(III) chloride
- Hexaammineruthenium(II) chloride
Comparison:
- Hexaammineruthenium(III) chloride: Similar in structure but contains six ammonia ligands instead of five. It has different redox properties and applications .
- Pentaamminechlorocobalt(III) chloride: Contains cobalt instead of ruthenium. It has similar coordination chemistry but different reactivity and applications .
- Hexaammineruthenium(II) chloride: Contains ruthenium in a different oxidation state (II instead of III), leading to different chemical properties and reactivity .
Pentaamminechlororuthenium(III) chloride stands out due to its specific redox potential and ability to act as an electron acceptor in various chemical and biological systems.
Properties
Molecular Formula |
Cl3H15N5Ru |
|---|---|
Molecular Weight |
292.6 g/mol |
IUPAC Name |
azane;trichlororuthenium |
InChI |
InChI=1S/3ClH.5H3N.Ru/h3*1H;5*1H3;/q;;;;;;;;+3/p-3 |
InChI Key |
HLAVJMYZYQTXAH-UHFFFAOYSA-K |
Canonical SMILES |
N.N.N.N.N.Cl[Ru](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


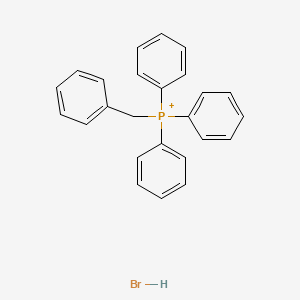


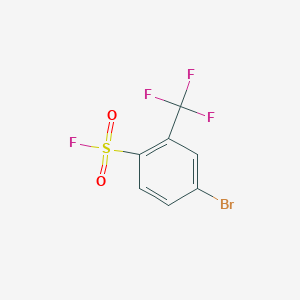


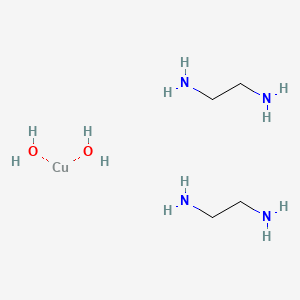
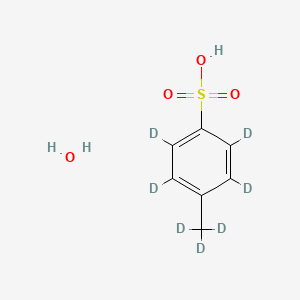
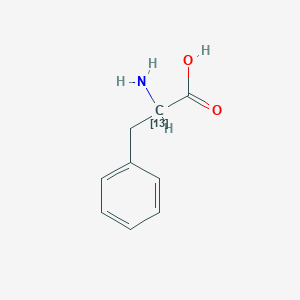

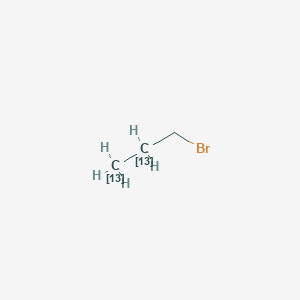

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)
